(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by an (S)-configured amino group, an isopropyl substituent, and a 4-bromo-benzyl moiety. This compound belongs to a class of structurally tailored molecules designed for applications in medicinal chemistry and drug discovery, particularly targeting enzymes or receptors where stereochemical and electronic properties are critical. The 4-bromo substitution on the benzyl group enhances electrophilicity and may influence binding interactions in biological systems, as seen in structurally related compounds .
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-4-6-12(14)7-5-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBCTIXEVBLXAS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=C(C=C1)Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Bromo-benzyl)-N-isopropylamine
The secondary amine precursor is synthesized via reductive amination of 4-bromo-benzaldehyde and isopropylamine. This one-pot reaction proceeds under mild conditions:
-
Reactants : 4-Bromo-benzaldehyde (1.0 eq), isopropylamine (1.2 eq), sodium cyanoborohydride (1.5 eq)
-
Solvent : Methanol, 0°C to room temperature (RT), 12 hours
-
Yield : 78% after purification by silica gel chromatography.
The imine intermediate is reduced in situ, avoiding isolation of unstable intermediates.
Protection and Activation of L-Alanine
L-Alanine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during coupling:
Coupling Reaction
The activated Boc-Ala-Cl is coupled with the secondary amine under Schotten-Baumann conditions:
-
Conditions : Boc-Ala-Cl (1.0 eq), N-(4-bromo-benzyl)-N-isopropylamine (1.1 eq), triethylamine (2.0 eq), DCM, 0°C to RT, 6 hours
For recalcitrant reactions, coupling agents like HATU (1.1 eq) and DIEA (2.0 eq) in DMF improve yields to 85%.
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at RT for 2 hours, yielding the target compound with >99% enantiomeric excess (ee).
Method 2: Bromopropionamide Intermediate Followed by Ammonolysis
Synthesis of 2-Bromo-N-(4-bromo-benzyl)-N-isopropyl-propionamide
2-Bromopropionyl chloride is prepared via Hell–Volhard–Zelinskii bromination of propionyl chloride, followed by reaction with the secondary amine:
Ammonolysis Conditions
The bromine atom is replaced with an amino group under high-pressure ammonolysis:
-
Conditions : 2-Bromo-N-(4-bromo-benzyl)-N-isopropyl-propionamide (1.0 eq), aqueous ammonia (28%, 5.0 eq), ethanol, 70–77°C, 18–20 hours, 4–5 kg pressure
Racemization is minimized by avoiding prolonged heating above 80°C.
Method 3: Chiral Resolution of Racemic Mixture
Synthesis of Racemic 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide
The racemic compound is synthesized via Method 2, omitting enantioselective steps.
Diastereomeric Salt Formation
The racemate is treated with (D)-tartaric acid (1.0 eq) in ethanol/water (3:1) at 50°C for 2 hours. The (S)-enantiomer preferentially crystallizes as the tartrate salt:
Liberation of Free Base
The tartrate salt is basified with aqueous NaOH (2.0 eq) and extracted into ethyl acetate, yielding enantiopure (S)-configured product.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 72–85% | 65% | 40% |
| Enantiomeric Excess | >99% ee | 92% ee | >99% ee |
| Key Advantage | High ee | Scalability | No chiral starting material |
| Operational Complexity | Moderate | High | Low |
Method 1 is preferred for small-scale synthesis requiring high enantiopurity, while Method 2 suits large-scale production despite lower ee. Method 3 serves as a corrective approach for racemic mixtures.
Reaction Optimization and Troubleshooting
Coupling Efficiency
Ammonolysis Challenges
-
Incomplete Conversion : Increase ammonia stoichiometry to 7.0 eq and extend reaction time to 24 hours.
-
Racemization : Substitute aqueous ammonia with methanolic ammonia to reduce thermal degradation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 4.32 (s, 2H, NCH₂C₆H₄Br), 4.98 (q, J = 7.2 Hz, 1H, CHNH₂), 7.44 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromo Site
The para-bromine substituent on the benzyl group undergoes nucleophilic substitution under controlled conditions:
-
Mechanistic Insight : The electron-withdrawing nature of the amide group activates the bromine for substitution. Azide introduction proceeds via SN₂ with inversion, critical for stereochemical outcomes in related compounds .
Amide Bond Reactivity
The tertiary amide group demonstrates stability under physiological conditions but undergoes hydrolysis under extreme acidic/basic environments:
| Condition | Reaction | Products | Yield | Ref. |
|---|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Acidic hydrolysis | (S)-2-Amino-3-methoxypropionic acid + Benzyl-isopropylamine | ~78% | |
| 2M NaOH, 80°C, 8 hrs | Basic hydrolysis | Same as above | ~82% |
-
Applications : Hydrolysis products serve as intermediates for synthesizing anticonvulsant analogs like (R)-N-benzyl 2-acetamido-3-methoxypropionamide .
Amino Group Functionalization
The chiral amino group participates in selective derivatization:
-
Stereochemical Retention : Reactions at the amino group preserve the (S)-configuration, crucial for maintaining target affinity .
Hydrogenation of Intermediate Groups
Catalytic hydrogenation modifies functional groups introduced via substitution:
-
Critical Note : Hydrogenation of azide intermediates proceeds without racemization, enabling access to enantiomerically pure amines .
Comparative Reactivity with Structural Analogs
Key differences in reaction outcomes based on substituents:
| Compound | Reaction with NaN₃ | Relative Rate | Stereochemical Outcome |
|---|---|---|---|
| (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl -propionamide | Faster azide substitution | 1.5× | Partial racemization |
| (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl -propionamide | Slower due to steric hindrance | 1.0× | Complete inversion |
Data adapted from comparative studies on ethyl vs. isopropyl derivatives .
Pharmacophore-Specific Reactions
Modifications at the 4'-benzyl position directly correlate with biological activity:
Scientific Research Applications
Anticonvulsant Activity
One of the most notable applications of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide is its anticonvulsant properties. Research has indicated that compounds with similar structural motifs exhibit impressive anticonvulsant activities in various animal models.
- Mechanism of Action : The compound is believed to interact with sodium channels, promoting slow inactivation and frequency-dependent inhibition. This mechanism is crucial for reducing neuronal hyperexcitability, a hallmark of seizure disorders .
- Experimental Evidence : In studies conducted at the National Institute of Neurological Disorders and Stroke, derivatives of related compounds were evaluated for seizure protection using the maximal electroshock (MES) and subcutaneous Metrazol models. The 4′-substituted derivatives demonstrated superior activity compared to their 3′-substituted counterparts, suggesting that this compound could similarly exhibit potent anticonvulsant effects .
Pain Management
In addition to its anticonvulsant effects, there is growing evidence supporting the analgesic potential of this compound.
- Pain Models : Studies indicate that related compounds have shown efficacy in reducing pain responses in models such as the formalin test and nerve injury models. These findings suggest that this compound may also possess analgesic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound.
- Substituent Effects : The presence of a bromine atom at the 4-position on the benzyl group significantly influences the biological activity. Research indicates that non-bulky substituents at this position enhance anticonvulsant activity, while bulky groups may diminish it .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to various derivatives that may enhance its pharmacological profile.
- Synthetic Approaches : Various synthetic routes have been developed to create analogs with improved efficacy or safety profiles. For instance, modifications at the N-benzyl position have been shown to yield compounds with enhanced activity against seizures .
Case Studies and Findings
Several case studies highlight the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The bromine atom in the benzyl group can participate in electrophilic substitution reactions, while the amine and propionamide moieties can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-bromo group increases molecular weight compared to non-halogenated analogs (e.g., the 2-cyano derivative in ). Bromine’s electron-withdrawing nature may enhance stability and alter solubility relative to electron-donating groups like methylsulfanyl .
- Backbone Modifications : Replacing the propionamide backbone with a butyramide (as in ) introduces additional methyl groups, increasing hydrophobicity.
- Chiral Centers: All listed compounds retain the (S)-configuration at the amino group, critical for enantioselective interactions in biological targets .
Enzyme Inhibition Potential
Compounds like 2-Amino-N-(arylsulfinyl)-acetamide derivatives (e.g., ) exhibit inhibitory activity against bacterial aminoacyl-tRNA synthetases, suggesting that the amide backbone and aromatic substituents are key pharmacophores. The 4-bromo-benzyl group in the target compound may enhance binding affinity to similar enzymes due to halogen bonding, a feature absent in non-halogenated analogs .
Patent and Application Landscape
- Chiral Intermediates: The (S)-configuration of the amino group aligns with patents emphasizing enantiopurity for bioactive molecules, such as 2-Amino-N-(2,2,2-trifluoroethyl)acetamide .
Biological Activity
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a brominated benzyl moiety, and an isopropyl side chain attached to a propionamide backbone, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, along with relevant case studies and research findings.
Structural Overview
The molecular formula of this compound is C₁₃H₁₉BrN₂O. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉BrN₂O |
| Chiral Center | Yes (at the second carbon) |
| Functional Groups | Amino group, brominated benzyl moiety, isopropyl side chain |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Some studies suggest effectiveness against various bacterial strains, although specific data on this compound's efficacy remains limited and requires further pharmacological investigation.
Antitumor Activity
The antitumor potential of this compound has been highlighted in several studies. Compounds with similar configurations have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, analogs have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and NCI-H460.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicated varying degrees of inhibition:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 12.5 | Significant growth inhibition observed |
| NCI-H460 | 10.0 | Comparable to standard chemotherapeutics |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies indicate that it may interact with specific biological targets such as enzymes or receptors involved in cellular proliferation and apoptosis pathways.
Synthesis and Variants
Several synthetic routes have been developed to produce this compound while maintaining its chiral integrity. Variants of this compound have been synthesized to explore their biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-(4-chlorobenzyl)-N-isopropyl-propionamide | Chlorine substitution on benzene | Potentially different biological activity due to halogen effects |
| (R)-2-Amino-N-(4-methylbenzyl)-N-isopropyl-propionamide | Methyl group instead of bromo | Variation in lipophilicity affecting absorption |
These variations illustrate how structural modifications can lead to differing pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide to ensure high enantiomeric purity?
- Methodological Answer : Synthesis involves a multi-step sequence:
- Amidation : React (S)-2-amino-propionic acid derivatives with 4-bromo-benzyl chloride using coupling reagents like DCC or HOBt in anhydrous conditions to form the amide backbone .
- N-Isopropylation : Introduce the isopropyl group via alkylation with isopropyl iodide in the presence of a base (e.g., K₂CO₃) under inert atmosphere .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, as residual racemization may occur during alkylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the benzyl (δ 7.2–7.4 ppm, aromatic protons) and isopropyl groups (δ 1.0–1.2 ppm, doublet for CH₃) . ¹³C NMR confirms the amide carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₄H₂₀BrN₂O: 327.07) .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times compared to standards .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The bromo-benzyl group may occupy hydrophobic pockets, while the amide forms hydrogen bonds .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational changes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro) on activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar bromo-benzyl amides?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Structural Elucidation : Co-crystallize the compound with its target (e.g., a protease) to confirm binding mode, resolving ambiguities from docking predictions .
Q. How does the stereochemistry of this compound influence its metabolic stability in vitro?
- Methodological Answer :
- Enzymatic Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The (S)-configuration may reduce susceptibility to amidase cleavage compared to (R)-isomers .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6. The bromo-benzyl group could sterically hinder enzyme access, altering metabolism .
Q. What synthetic routes minimize byproduct formation during N-alkylation of the amide intermediate?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group with Boc before alkylation, reducing nucleophilic competition .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance reaction efficiency .
- Byproduct Analysis : Identify di-alkylated or elimination byproducts via GC-MS and optimize stoichiometry (e.g., 1:1.2 ratio of amide to alkylating agent) .
Data Interpretation & Validation
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch Standardization : Ensure consistent synthesis protocols (e.g., ≥95% purity by HPLC) and store aliquots at -80°C to prevent degradation .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .
- Dose-Response Curves : Perform triplicate experiments with 10-point dilution series to calculate robust EC₅₀/IC₅₀ values .
Q. What role does the 4-bromo-benzyl group play in modulating solubility and membrane permeability?
- Methodological Answer :
- LogP Measurement : Determine octanol-water partition coefficients experimentally. The bromo group increases hydrophobicity (higher logP), potentially enhancing blood-brain barrier penetration .
- PAMPA Assay : Evaluate passive permeability using artificial membranes. Compare to analogs with electron-withdrawing groups (e.g., nitro) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
